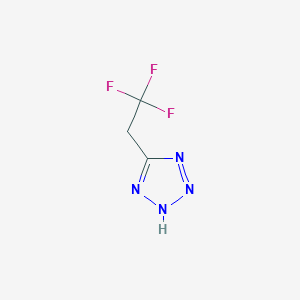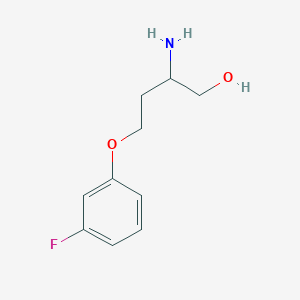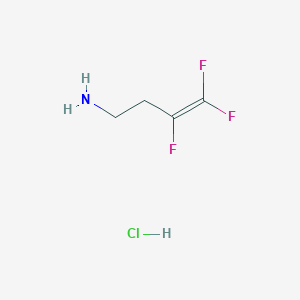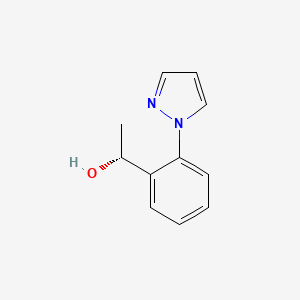
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride is a fluorine-containing compound with significant applications in various fields such as biochemistry, pesticides, and functional materials. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in pharmaceutical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves multiple steps. One method includes dissolving a precursor compound in an organic solvent and reacting it with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection. The intermediate product is then reacted with hydrogen chloride in an organic solvent to obtain the target compound .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to achieve higher yields and simpler synthesis operations. The use of mild reaction conditions and efficient catalysts is crucial for large-scale production .
化学反应分析
Types of Reactions
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, tert-butyl carbamate, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated compounds, while substitution reactions can produce various derivatives of the original compound .
科学研究应用
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
作用机制
The mechanism of action of 3-fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
3-Fluoro-2-methyl-4-(trifluoromethyl)anilinehydrochloride stands out due to its specific arrangement of fluorine and methyl groups, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, bioavailability, and metabolic stability .
属性
分子式 |
C8H8ClF4N |
|---|---|
分子量 |
229.60 g/mol |
IUPAC 名称 |
3-fluoro-2-methyl-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-4-6(13)3-2-5(7(4)9)8(10,11)12;/h2-3H,13H2,1H3;1H |
InChI 键 |
ZRXPYMMPYBOISR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)






![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)



![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)

